Synthetic Yield in GPR52 Modulator Preparation Versus Alternative Building Blocks
5-Chloropyridazin-3(2H)-one is explicitly identified in patent WO-2021090030-A1 as a building block for the preparation of 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one compounds that function as GPR52 modulators . While the patent does not disclose comparative yield data against alternative starting materials, the selection of this specific chlorinated pyridazinone over other halogenated pyridazinones (such as 4-chloro or 4,5-dichloro derivatives) in a published pharmaceutical patent application implies demonstrated synthetic feasibility and product quality sufficient for medicinal chemistry campaigns targeting this GPCR.
| Evidence Dimension | Patent-cited application in GPR52 modulator synthesis |
|---|---|
| Target Compound Data | Explicitly named as intermediate for 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one compounds |
| Comparator Or Baseline | Alternative halogenated pyridazinones (e.g., 4-chloro, 4,5-dichloro, 5-bromo derivatives) not cited for this application in the same patent family |
| Quantified Difference | Qualitative selection over alternatives; quantitative yield comparison not available from public patent disclosures |
| Conditions | Patent WO-2021090030-A1, priority date 2019-11-08 |
Why This Matters
For procurement decisions, the explicit citation of this specific CAS number in a pharmaceutical patent application indicates prior validation of its synthetic utility for a defined therapeutic target, reducing the risk associated with sourcing untested alternative building blocks.
